1-(4-Amino-3-bromophenyl)propan-2-one
Description
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-amino-3-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3 |
InChI Key |
MPNMHGYVVWGQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of 1-(4-Amino-3-bromophenyl)propan-2-one
This guide details the chemical properties, synthesis, and reactivity of 1-(4-Amino-3-bromophenyl)propan-2-one , a specialized bifunctional intermediate used in the synthesis of heterocyclic pharmaceuticals and neurochemistry research ligands.
Chemical Identity & Physicochemical Profile
This compound is a substituted phenylacetone derivative characterized by an ortho-bromoaniline motif linked to a propan-2-one (acetonyl) side chain. This specific substitution pattern (4-amino, 3-bromo) renders the molecule highly valuable for constructing indole and quinoline scaffolds via transition-metal-catalyzed cyclization.
| Property | Value / Description |
| IUPAC Name | 1-(4-Amino-3-bromophenyl)propan-2-one |
| Common Synonyms | 3-Bromo-4-aminophenylacetone; 4-Acetonyl-2-bromoaniline |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |
| Predicted pKa | ~3.5 – 4.0 (Aniline nitrogen); Ketone α-protons ~19-20 |
| Appearance | Off-white to pale yellow crystalline solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
Synthetic Pathways
The synthesis of 1-(4-Amino-3-bromophenyl)propan-2-one requires careful regiocontrol to ensure the bromine atom is installed ortho to the amino group while preserving the oxidation state of the ketone.
Method A: Regioselective Bromination (Recommended)
This pathway utilizes 4-aminophenylacetone as the starting material. Direct bromination is risky due to potential over-bromination or oxidation of the ketone.
-
Protection: The amine is protected as an acetamide (using acetic anhydride) to moderate ring activation and prevent N-bromination.
-
Bromination: N-Bromosuccinimide (NBS) is used in DMF or Acetonitrile. The acetamide group directs the bromine to the ortho position (position 3).
-
Deprotection: Acidic hydrolysis removes the acetyl group without degrading the ketone.
Method B: The Nitro-Aldehyde Route (De Novo Construction)
Useful when the phenylacetone scaffold is not available.
-
Henry Reaction: Condensation of 3-bromo-4-nitrobenzaldehyde with nitroethane yields the corresponding beta-nitrostyrene.
-
Iron/Acid Reduction: A selective reduction (e.g., Fe/HCl or SnCl2) reduces the nitro group to an amine and hydrolyzes the intermediate enamine/imine to the ketone (Nef-like conditions).
Figure 1: Recommended synthetic workflow via protected aniline intermediate.
Chemical Reactivity & Applications
The core value of this molecule lies in its bifunctionality . It possesses two orthogonal reactive centers: the ortho-bromoaniline moiety (aromatic) and the ketone (aliphatic).
The "Ortho-Effect": Heterocycle Formation
The proximity of the bromine (leaving group) and the amine (nucleophile) allows for rapid construction of bicyclic heterocycles.
-
Indole Synthesis: Under Palladium catalysis (e.g., Pd(OAc)₂, PPh₃), the molecule can undergo intramolecular cyclization or react with internal alkynes (Larock Indole Synthesis) to form substituted indoles.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by amine coordination and reductive elimination.
Ketone Reactivity: Reductive Amination
The propan-2-one tail is a classic handle for reductive amination.
-
Reaction: Condensation with primary or secondary amines (R-NH₂) followed by reduction (NaBH₄ or NaBH₃CN).
-
Application: This pathway is frequently used to synthesize halogenated amphetamine analogues for neuropharmacology research (e.g., studying SERT/DAT transporter selectivity).
Sandmeyer & Coupling Reactions
-
Diazotization: The primary amine can be converted to a diazonium salt (NaNO₂/HCl), allowing for substitution with -Cl, -I, -CN, or -OH.
-
Suzuki-Miyaura Coupling: The C-Br bond allows the entire scaffold to be coupled to aryl boronic acids, extending the aromatic system while keeping the amine and ketone intact.
Figure 2: Divergent reactivity profile showing three primary application pathways.
Handling & Safety Protocols
As a halogenated aromatic amine and ketone, this compound requires strict safety adherence.
| Hazard Class | Risk Description | Mitigation |
| Acute Toxicity | Potential for methemoglobinemia (aniline derivative). | Work in a fume hood; wear nitrile gloves and N95/P100 respirator. |
| Skin/Eye Irritant | Alkylating potential (alpha-bromo ketone impurity risk) and general irritant. | Immediate wash with PEG-400 or soap/water upon contact. |
| Regulatory | Precursor Watchlist: Structural similarity to controlled phenylacetones. | Verify local regulations (DEA List I/II or equivalent) before synthesis. |
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.
-
Mitchell, R. H., & Lai, Y. H. (1979). The use of N-bromosuccinimide in the synthesis of brominated aromatic compounds. The Journal of Organic Chemistry.
A Technical Guide to the Molecular Structure Analysis of 1-(4-Amino-3-bromophenyl)propan-2-one
Introduction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical foundation for understanding its chemical behavior, reactivity, and biological activity. This guide provides an in-depth technical overview of the methodologies employed in the comprehensive molecular structure analysis of 1-(4-Amino-3-bromophenyl)propan-2-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry.
The structural elucidation of a novel or uncharacterized compound like 1-(4-Amino-3-bromophenyl)propan-2-one is not a linear process but rather an integrated analytical approach. This guide will detail a multi-faceted strategy, combining spectroscopic and crystallographic techniques with computational modeling to achieve an unambiguous structural assignment. We will explore the causality behind the selection of each analytical technique, the interpretation of the resulting data, and the synergy between different methods that leads to a holistic understanding of the molecule's architecture.
Integrated Analytical Workflow
The comprehensive analysis of 1-(4-Amino-3-bromophenyl)propan-2-one's molecular structure relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a self-validating system of characterization.
Caption: Integrated workflow for the structural elucidation of 1-(4-Amino-3-bromophenyl)propan-2-one.
Part 1: Determination of Molecular Formula via Mass Spectrometry
The initial and fundamental step in identifying an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.[1][2][3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is employed to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Data Interpretation and Expected Results
For 1-(4-Amino-3-bromophenyl)propan-2-one, the expected molecular formula is C₉H₁₀BrNO. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak [M+H]⁺, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |
| [C₉H₁₁⁷⁹BrNO]⁺ | 228.0073 | 228.0071 |
| [C₉H₁₁⁸¹BrNO]⁺ | 229.9993 | 229.9991 |
The observation of this isotopic pattern and the high accuracy of the mass measurement provide strong confidence in the assigned molecular formula.
Further fragmentation analysis (MS/MS) can provide additional structural information. Aromatic ketones are known to undergo characteristic fragmentation patterns.[4] For the target molecule, cleavage of the bond between the carbonyl group and the methylene group would be expected, leading to the formation of a stable acylium ion.
Part 2: Elucidation of Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule.[5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the molecular framework.[7][8][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR Acquisition (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the structure of 1-(4-Amino-3-bromophenyl)propan-2-one, the following NMR signals can be predicted. Aromatic protons typically resonate in the 6.5-8.0 ppm range in ¹H NMR, while aromatic carbons appear between 120-150 ppm in ¹³C NMR.[10][11][12]
Predicted ¹H NMR (500 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d | 1H | Ar-H |
| 6.90 | dd | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 5.10 | s | 2H | -NH₂ |
| 3.80 | s | 2H | -CH₂- |
| 2.10 | s | 3H | -CH₃ |
Predicted ¹³C NMR (125 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 205.0 | C=O |
| 145.0 | C-NH₂ |
| 132.0 | Ar-CH |
| 130.0 | Ar-C |
| 120.0 | Ar-CH |
| 115.0 | Ar-CH |
| 110.0 | C-Br |
| 50.0 | -CH₂- |
| 30.0 | -CH₃ |
The combination of 1D and 2D NMR data would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the propan-2-one side chain to the 4-amino-3-bromophenyl ring.
Part 3: Absolute Structure Determination via Single-Crystal X-ray Diffraction
While NMR and MS provide information about connectivity and molecular formula, single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in the solid state.[13][14][15][16][17] This technique is capable of determining bond lengths, bond angles, and the absolute configuration of chiral molecules.[18][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Expected Structural Parameters
The X-ray crystal structure would confirm the planar geometry of the benzene ring and the bond lengths and angles of the entire molecule. Key expected parameters would include:
| Parameter | Expected Value |
| C-Br bond length | ~1.90 Å |
| C-N bond length | ~1.38 Å |
| C=O bond length | ~1.22 Å |
| Aromatic C-C bond lengths | ~1.39 Å |
The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygen.
Part 4: Computational Analysis with Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.[20][21][22] DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure.
Methodology: DFT Calculations
-
Model Building: The 2D structure of 1-(4-Amino-3-bromophenyl)propan-2-one is built in a molecular modeling software package.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[23]
-
Property Calculation: Once the geometry is optimized, properties such as NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[24][25][26][27]
Synergy with Experimental Data
The calculated NMR chemical shifts can be compared with the experimental values to validate the structural assignment. Furthermore, the optimized geometry from DFT can be compared with the crystal structure obtained from X-ray diffraction to analyze the effects of crystal packing on the molecular conformation.
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A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(4-Amino-3-bromophenyl)propan-2-one
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that dictates the efficiency of synthesis, purification, crystallization, and formulation processes.[][2][3] This guide provides a comprehensive framework for determining the solubility profile of the novel compound 1-(4-Amino-3-bromophenyl)propan-2-one. We will dissect the molecular structure to anticipate its solubility behavior, outline a strategic approach to solvent selection, provide a detailed protocol for the gold-standard isothermal shake-flask method, and discuss the interpretation of the resulting data. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.[4][5]
Introduction: Molecular Structure and the Imperative of Solubility Profiling
The compound 1-(4-Amino-3-bromophenyl)propan-2-one is a substituted aromatic ketone. A systematic analysis of its functional groups is the first step in predicting its solubility.
-
Aromatic Core: The bromophenyl ring is inherently hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.
-
Polar Functionalities: The primary amine (-NH2) and ketone (C=O) groups introduce significant polarity. The amine group can act as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These groups will drive solubility in polar solvents.
-
Amphiphilic Nature: The presence of both hydrophobic and hydrophilic regions suggests that the molecule is amphiphilic. Its solubility will be a nuanced balance of these competing characteristics, making a broad solvent screen essential.
Understanding this solubility profile is not an academic exercise; it is fundamental to successful drug development. Solvent selection impacts reaction kinetics, impurity rejection during crystallization, crystal habit and polymorphism, and ultimately, the bioavailability of the final drug product.[2][6]
Theoretical Foundations for Solubility
The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar intermolecular forces are likely to be miscible.[7][8] This can be quantified and predicted using more sophisticated models like Hansen Solubility Parameters (HSP).
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent and solute with similar (δd, δp, δh) parameters are more likely to be miscible.[9][10] Calculating the theoretical HSP for 1-(4-Amino-3-bromophenyl)propan-2-one can guide the selection of an efficient and scientifically-grounded solvent panel, moving beyond simple trial and error.[10]
Strategic Solvent Selection
A carefully curated panel of solvents is required to build a comprehensive profile. The selection should span the full range of polarities and include different solvent classes to probe various solute-solvent interactions. Solvents used in pharmaceutical manufacturing are often categorized by regulatory bodies based on their toxicity, a critical consideration for later-stage development.[11]
Table 1: Recommended Solvent Panel for Solubility Screening
| Class | Solvent | Polarity Index | Predominant Interactions | ICH Class | Rationale |
| Nonpolar | n-Heptane | 0.1 | Dispersion | 3 | Establishes baseline solubility in a purely hydrophobic environment. |
| Toluene | 2.4 | Dispersion, π-π stacking | 2 | Probes interaction with the aromatic ring. | |
| Aprotic Polar | Ethyl Acetate | 4.4 | Dispersion, Dipole | 3 | Common solvent in synthesis and chromatography. |
| Acetone | 5.1 | Dipole, H-bond acceptor | 3 | A highly polar, versatile solvent. | |
| Acetonitrile | 5.8 | Dipole, H-bond acceptor | 2 | Strong dipole moment, often used in HPLC. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole, H-bond acceptor | 3 | A powerful, highly polar solvent capable of dissolving a wide range of compounds. | |
| Protic Polar | Isopropanol | 3.9 | H-bonding, Dipole | 3 | A common, less polar alcohol. |
| Ethanol | 4.3 | H-bonding, Dipole | 3 | Widely used, safe, and effective H-bonding solvent. | |
| Methanol | 5.1 | H-bonding, Dipole | 2 | The most polar of the simple alcohols. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic equilibrium solubility.[12] It is recognized by regulatory bodies like the OECD.[13][14]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the solubility at that temperature.
Step-by-Step Methodology
-
Preparation: Add an excess amount of 1-(4-Amino-3-bromophenyl)propan-2-one to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.[12]
-
Solvent Addition: Accurately dispense a known volume (e.g., 5 mL) of each selected solvent into its respective vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure thermodynamic equilibrium is achieved.[12] The time required may need to be determined empirically by sampling at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[13]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentration.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow Diagram
Caption: Isothermal Shake-Flask Experimental Workflow.
Data Presentation and Interpretation
The collected data should be summarized in a clear, tabular format to facilitate comparison across different solvents.
Table 2: Hypothetical Solubility Profile of 1-(4-Amino-3-bromophenyl)propan-2-one at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| n-Heptane | < 0.1 | Very Sparingly Soluble |
| Toluene | 5.2 | Sparingly Soluble |
| Ethyl Acetate | 25.8 | Soluble |
| Acetone | 115.4 | Freely Soluble |
| Acetonitrile | 88.1 | Freely Soluble |
| DMSO | > 200 | Very Soluble |
| Isopropanol | 15.3 | Slightly Soluble |
| Ethanol | 35.0 | Soluble |
| Methanol | 75.6 | Freely Soluble |
Note: Data are illustrative. Classification is based on USP guidelines.
Interpreting this data involves correlating the solubility values with the properties of the solvents.
Caption: Relationship between solvent properties and solubility.
From the hypothetical data, we can infer:
-
High solubility in DMSO, Acetone, and Methanol: This is driven by strong dipole-dipole interactions and hydrogen bonding with the amine and ketone groups of the solute.
-
Moderate solubility in Ethanol and Ethyl Acetate: These solvents provide a balance of polar interactions and compatibility with the nonpolar aromatic ring.
-
Low solubility in Toluene and Heptane: This confirms the dominant role of the polar functional groups, as these nonpolar solvents cannot effectively solvate the amine and ketone moieties.
This complete profile provides the critical data needed for informed decision-making in subsequent process development and formulation activities.[]
References
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potential biological activity of 1-(4-Amino-3-bromophenyl)propan-2-one
The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals. It synthesizes known structure-activity relationships (SAR) of halogenated phenethylamines with specific predictive analysis for the 1-(4-Amino-3-bromophenyl)propan-2-one scaffold.
Executive Summary
1-(4-Amino-3-bromophenyl)propan-2-one (CAS: 862281-56-9 for the isomer family) represents a specialized halogenated phenylacetone scaffold. While phenylacetones are primarily recognized as synthetic precursors to amphetamines, this specific substitution pattern (3-bromo, 4-amino) confers unique electronic and steric properties relevant to serotonergic modulation and enzyme inhibition .
This guide analyzes the compound as a privileged scaffold for the synthesis of 3-Bromo-4-aminoamphetamine (3-Br-4-NH2-A) and explores its potential activity as a monoamine transporter ligand and metabolic probe.
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The molecule consists of a phenylacetone core modified at the meta and para positions of the phenyl ring.
-
Core: Phenyl-2-propanone (P2P).
-
Substituents:
-
4-Amino (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, facilitating hydrogen bonding interactions within receptor binding pockets.
-
3-Bromo (-Br): A lipophilic, electron-withdrawing group (EWG) via induction but electron-donating via resonance. It introduces significant steric bulk and the potential for halogen bonding with carbonyl backbone residues in target proteins (e.g., SERT).
-
Physicochemical Profile (Calculated)
| Property | Value (Predicted) | Relevance |
| Molecular Formula | C₉H₁₀BrNO | Precursor stoichiometry |
| Molecular Weight | ~228.09 g/mol | CNS penetration potential |
| LogP | 1.6 – 1.9 | Moderate lipophilicity; BBB permeable |
| Topological Polar Surface Area (TPSA) | ~43 Ų | Good oral bioavailability |
| H-Bond Donors/Acceptors | 1 / 2 | Interaction with SERT/DAT residues |
Synthetic Utility: The Bioactivation Pathway
The primary biological relevance of this ketone lies in its conversion to the active amine. The ketone itself is likely a weak reversible inhibitor of metabolic enzymes, but the amine derivative is the pharmacophore of interest.
Reductive Amination Workflow
The transformation of the ketone to the amphetamine derivative is the critical step for biological activation.
Figure 1: Bioactivation pathway via reductive amination to the active serotonergic ligand.
Protocol: Reductive Amination (Standardized)
Note: This protocol is for research purposes only.
-
Reagents: Dissolve 1 eq. of ketone in dry Methanol (MeOH).
-
Imine Formation: Add 10 eq. of Ammonium Acetate (NH₄OAc). Stir at RT for 2 hours to form the imine in situ.
-
Reduction: Cool to 0°C. Slowly add 1.5 eq. of Sodium Cyanoborohydride (NaBH₃CN).
-
Workup: Acidify with HCl to decompose excess hydride, basify with NaOH to pH 10, and extract with DCM.
-
Purification: Convert to Hydrochloride salt for stability and biological testing.
Biological Activity Profile
Pharmacodynamics: Monoamine Transporter Interaction
Based on the SAR of para-halogenated amphetamines (e.g., PCA, 4-FA) and para-aminoamphetamine (PAA), the 3-bromo-4-amino derivative is predicted to act as a substrate-type releaser or reuptake inhibitor with high selectivity for the Serotonin Transporter (SERT).
-
SERT Affinity: The 3-bromo substituent increases lipophilicity and fills the hydrophobic pocket of SERT, typically enhancing affinity 5-10x compared to the non-halogenated analog.
-
Selectivity: The 4-amino group reduces affinity for the Dopamine Transporter (DAT) compared to a 4-methyl or 4-bromo group, likely resulting in a non-stimulant serotonergic profile .
-
Mechanism: Likely induces transporter reversal (efflux) similar to MDMA or PCA, rather than simple reuptake inhibition.
Neurotoxicity Risks (Mitochondrial Dysfunction)
Research into halogenated amphetamines has highlighted specific neurotoxic pathways.[1]
-
Oxidative Stress: Para-halogenated compounds (like 4-CA) are known neurotoxins that deplete 5-HT. However, the 4-amino group is metabolically labile. It can be oxidized to a hydroxylamine or nitroso species, which are potent electrophiles capable of covalent binding to cysteine residues on tryptophan hydroxylase (TPH), potentially causing long-term serotonin depletion.
-
Mitochondrial Inhibition: Halogenated derivatives have been shown to inhibit Complex I of the electron transport chain, leading to ATP depletion and ROS generation [1].
Figure 2: Postulated mechanism of neurotoxicity via metabolic activation.
Experimental Validation Protocols
To validate the biological activity of this scaffold, the following assays are recommended.
In Vitro Monoamine Uptake Assay
Objective: Determine IC₅₀ values for SERT, DAT, and NET.
-
Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.
-
Tracer: [³H]-5-HT, [³H]-DA, or [³H]-NE.
-
Procedure:
-
Incubate cells with the test compound (0.1 nM – 10 µM) for 10 min.
-
Add radiolabeled tracer and incubate for 5 min.
-
Terminate reaction with ice-cold buffer.
-
Lyse cells and measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Plot log-concentration vs. % uptake inhibition to derive IC₅₀.
Metabolic Stability Assay (Microsomal)
Objective: Assess the lability of the 4-amino group.
-
System: Human liver microsomes (HLM) + NADPH regenerating system.
-
Incubation: 37°C for 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring for parent compound, N-acetylated metabolite, and hydroxylated metabolites.
Safety & Regulatory Considerations
-
Handling: As a halogenated aromatic amine, the compound should be treated as a potential carcinogen and skin sensitizer . Use full PPE (nitrile gloves, respirator) and handle in a fume hood.
-
Regulatory Status: While the ketone itself may not be explicitly scheduled in all jurisdictions, it is a structural isomer/analog of controlled precursors (P2P derivatives). In the US, it may be treated as a controlled substance analog if intended for human consumption under the Federal Analogue Act.
-
Waste Disposal: Halogenated organic waste must be segregated and incinerated at high temperatures to prevent the formation of dioxins.
References
-
Luethi, D., et al. (2015).[2] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.[2] Neuropharmacology.[1] Link
-
Nugryte, G., et al. (2018). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences. Link
-
Fuller, R. W., et al. (1975). Structural requirements for the inhibition of monoamine oxidase by halogenated amphetamines. Journal of Medicinal Chemistry. Link (General SAR reference)
-
EPA CompTox Dashboard. 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one (Related Structure Data).Link
Sources
- 1. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Reductive Amination of 1-(4-Amino-3-bromophenyl)propan-2-one
Abstract
Reductive amination stands as a highly versatile and powerful transformation in modern organic synthesis, particularly within the realm of drug discovery and development. This application note provides a comprehensive guide for researchers on performing the reductive amination of 1-(4-amino-3-bromophenyl)propan-2-one, a key trifunctional building block. We delve into the underlying mechanism, offer a rationale for reagent selection, and present two detailed, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This guide is designed to equip scientists with the expertise to successfully synthesize diverse secondary and tertiary amines from this valuable intermediate, complete with troubleshooting insights and data presentation.
Introduction: The Strategic Value of 1-(4-Amino-3-bromophenyl)propan-2-one
1-(4-Amino-3-bromophenyl)propan-2-one is a synthetic intermediate of significant interest to medicinal chemists. Its structure is endowed with three distinct functional handles that can be addressed with high chemo-selectivity:
-
Aromatic Amine (-NH₂): A nucleophilic center and a site for diazotization or amide coupling reactions.
-
Aryl Bromide (-Br): A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse carbon and heteroatom substituents.
-
Ketone (-C=O): An electrophilic site primed for nucleophilic additions, most notably reductive amination to forge new carbon-nitrogen bonds.
The ability to selectively transform the ketone group into a secondary or tertiary amine via reductive amination, while preserving the other functional groups, opens a direct pathway to a vast chemical space of novel molecular scaffolds. Many pharmaceutical drugs contain basic nitrogen atoms, which can be protonated to enhance water solubility, a critical pharmacokinetic property.[1] Reductive amination provides a robust and controlled method for introducing these crucial amine functionalities.[2][3]
Mechanistic Overview of Reductive Amination
Reductive amination is fundamentally a one-pot process that combines two sequential reactions: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by its immediate reduction to the corresponding amine.[2][4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the ketone carbonyl carbon of 1-(4-amino-3-bromophenyl)propan-2-one. This is typically the rate-limiting step and is often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6] Subsequent dehydration yields a C=N double bond, forming an imine or a positively charged iminium ion.
-
Reduction: A mild reducing agent, present in the same pot, selectively reduces the imine/iminium ion as it is formed. The key to success is using a hydride donor that is reactive enough to reduce the C=N bond but not so powerful as to reduce the starting ketone before imine formation can occur.[1][7]
Caption: General mechanism of reductive amination.
Reagent Selection: Choosing the Right Hydride Source
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[8][9] For 1-(4-amino-3-bromophenyl)propan-2-one, two reagents are particularly well-suited: Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN).
| Reagent | Formula | Key Advantages | Key Disadvantages & Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild & Selective: Generally does not reduce ketones or aldehydes at a significant rate.[10] No pH Control Needed: The reaction generates acetic acid, which can catalyze imine formation.[10] Safety: Non-toxic byproducts. | Moisture Sensitive: Reacts with water and protic solvents like methanol.[11] Solvent Limitation: Best used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][12] |
| Sodium Cyanoborohydride | NaBH₃CN | Solvent Versatility: Stable in protic solvents like methanol (MeOH), which can accelerate imine formation.[11][13] pH Dependent: Reactivity is tuned by pH; selective for iminiums at pH 6-8.[8] | Toxicity: Highly toxic and can release hydrogen cyanide (HCN) gas under strong acidic conditions.[13][14] pH Control Required: Requires careful pH monitoring to ensure selectivity and prevent ketone reduction. |
Expert Rationale: For most applications involving 1-(4-amino-3-bromophenyl)propan-2-one, Sodium Triacetoxyborohydride (STAB) is the preferred reagent. Its mildness, high selectivity, and operational simplicity (no need for pH control) make it a more reliable and safer choice, especially for library synthesis and general discovery chemistry.[10][12] NaBH₃CN remains a viable alternative, particularly if the reaction must be conducted in a protic solvent.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its reliability and safety. It employs 1,2-dichloroethane (DCE) as the solvent.[10]
Materials and Reagents:
-
1-(4-Amino-3-bromophenyl)propan-2-one (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 1.0 equiv for weakly basic amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-amino-3-bromophenyl)propan-2-one (1.0 equiv) and the chosen amine (1.1 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting ketone.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/iminium intermediate. (For weakly nucleophilic amines, adding 1.0 equiv of glacial acetic acid at this stage can be beneficial).[10][15]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution in portions. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then saturated brine solution.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.
Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is an alternative for reactions where a protic solvent is preferred. Caution: NaBH₃CN is highly toxic. Handle with extreme care and ensure waste is disposed of according to institutional safety protocols. Avoid acidification of the reaction or waste streams.[13]
Materials and Reagents:
-
1-(4-Amino-3-bromophenyl)propan-2-one (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH)
-
Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-amino-3-bromophenyl)propan-2-one (1.0 equiv) and the amine (1.1 equiv) in methanol (0.1-0.2 M).
-
pH Adjustment: Stir the solution and adjust the pH to approximately 6-7 by the dropwise addition of acetic acid. Check the pH using pH paper. This step is crucial for selectivity.[8]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equiv) in a single portion to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 6-24 hours).
-
Workup - Concentration: Once complete, remove the methanol under reduced pressure.
-
Workup - Extraction: Redissolve the residue in DCM or ethyl acetate and water. Transfer to a separatory funnel and add saturated NaHCO₃ solution to ensure the aqueous layer is basic.
-
Workup - Separation and Drying: Separate the layers. Extract the aqueous phase with additional organic solvent (2 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography as described in Protocol A.
Workflow and Troubleshooting
Sources
- 1. DSpace [open.bu.edu]
- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Strategic Application of 1-(4-Amino-3-bromophenyl)propan-2-one in Pharmaceutical Synthesis: A Guide for Researchers
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks upon which novel therapeutic agents are assembled. Among these, 1-(4-Amino-3-bromophenyl)propan-2-one stands out as a versatile and strategically important scaffold. Its unique arrangement of a reactive ketone, a nucleophilic aniline, and a synthetically malleable bromine atom offers a powerful handle for the synthesis of a diverse array of heterocyclic compounds, particularly those targeting protein kinases.
This document provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals, unlocking the potential of this key intermediate. The focus will be on leveraging its inherent reactivity to construct quinoline and quinazoline cores, which are prevalent in a multitude of approved and investigational kinase inhibitors.
Core Principles and Synthetic Rationale
The utility of 1-(4-Amino-3-bromophenyl)propan-2-one as a pharmaceutical intermediate is rooted in its trifunctional nature. Each functional group offers a distinct avenue for chemical modification, allowing for a convergent and efficient approach to complex target molecules.
-
The 2-Aminoaryl Ketone Moiety: This functionality is the linchpin for the construction of heterocyclic rings. The amino group, being a strong nucleophile, readily participates in condensation reactions with carbonyl compounds. The adjacent ketone provides the second point of reactivity for cyclization, most notably through the venerable Friedländer annulation and related cyclocondensation reactions.[1][2][3] This approach allows for the rapid assembly of substituted quinoline and quinazoline scaffolds.
-
The Bromine Substituent: The bromine atom on the aromatic ring is a key feature for introducing molecular diversity. It serves as a versatile handle for a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the introduction of various aryl, heteroaryl, and alkyl groups, which are often crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
-
The Propan-2-one Side Chain: The methyl ketone can be further functionalized or can participate directly in cyclization reactions, influencing the substitution pattern of the resulting heterocyclic core.
The strategic combination of these reactive sites allows for a modular and highly adaptable synthetic strategy, making 1-(4-Amino-3-bromophenyl)propan-2-one a valuable asset in the medicinal chemist's toolbox.
Application in Kinase Inhibitor Synthesis: A Case Study in Quinoline Construction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[1]
Many potent kinase inhibitors feature a quinoline or quinazoline core, which acts as a scaffold to present key pharmacophoric elements to the ATP-binding site of the kinase. The following section details a representative protocol for the synthesis of a substituted quinoline, a common core structure in kinase inhibitors, using 1-(4-Amino-3-bromophenyl)propan-2-one as the starting material.
Protocol: Synthesis of a Substituted 6-Bromoquinoline Derivative via Friedländer Annulation
This protocol describes the synthesis of a 6-bromo-2-methyl-3-substituted quinoline, a key intermediate that can be further elaborated into a variety of kinase inhibitors. The reaction proceeds via a Friedländer annulation, a classic and reliable method for quinoline synthesis.[1][2][3]
Reaction Scheme:
Figure 1: General workflow for the Friedländer synthesis of a substituted 6-bromoquinoline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1-(4-Amino-3-bromophenyl)propan-2-one | 16145-66-5 | 228.09 | 10 |
| Acetylacetone | 123-54-6 | 100.12 | 12 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 | 1 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Amino-3-bromophenyl)propan-2-one (2.28 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the starting material is completely dissolved.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.20 g, 12 mmol) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure substituted 6-bromoquinoline derivative.
Expected Outcome and Characterization:
The expected product is a substituted 6-bromo-2-methylquinoline. The exact substitution at the 3-position will depend on the dicarbonyl compound used. In the case of acetylacetone, the product would be 3-acetyl-6-bromo-2-methylquinoline. The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Downstream Functionalization and Elaboration into Kinase Inhibitors
The synthesized 6-bromoquinoline derivative is a versatile intermediate for the development of kinase inhibitors. The bromine atom can be readily functionalized using various palladium-catalyzed cross-coupling reactions to introduce diverse substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Workflow for Kinase Inhibitor Elaboration:
Figure 2: A modular synthetic strategy for kinase inhibitor development.
Safety and Handling
1-(4-Amino-3-bromophenyl)propan-2-one should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
1-(4-Amino-3-bromophenyl)propan-2-one is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds, particularly the quinoline and quinazoline cores found in numerous kinase inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and development endeavors. The modular nature of the synthetic strategies starting from this intermediate allows for the rapid generation of diverse compound libraries, accelerating the identification of new and potent therapeutic agents.
References
- Fisher Scientific. Safety Data Sheet: 1-(4-Amino-3-bromophenyl)propan-2-one. (2023).
- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025).
- BenchChem. Application Notes and Protocols for 2-(Substituted)
- Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542–550.
- Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines. Synthesis, 48(09), 1389-1398.
- Teimouri, A., & Chermahini, A. N. (2016). A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst. Arabian Journal of Chemistry, 9, S433-S439.
- Vanajatha, G., & Reddy, V. P. (2016). Convenient and efficient method for the synthesis of substituted quinolines via one-pot heteroannulation reaction of o-amino arylketones with α-methylene ketones under solvent-free conditions.
- Wikipedia. Friedländer synthesis. (2023).
- Organic Chemistry Portal. Friedländer Quinoline Synthesis. (n.d.).
- Lu, G. L., et al. (2022). Readily available Co(OAc)2·4 H2O catalyzes convenient and efficient dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines in good yields in one pot under mild conditions. The Journal of Organic Chemistry, 87(19), 12596-12607.
- The Friedländer Synthesis of Quinolines. (2005). Organic Reactions, 1-329.
- Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234-8239.
- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (2025).
- BenchChem. Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. (2025).
- Alfa Chemistry. Friedländer Quinoline Synthesis. (n.d.).
- Tummatorn, J., Poonsilp, P., Nimnual, P., Janprasit, J., Thongsornkleeb, C., & Ruchirawat, S. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4516–4525.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21866-21884.
- ChemicalBook. Synthesis of Avapritinib. (2023).
- Palkó, M., et al. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 25(5), 1185-1191.
- PrepChem.com. Synthesis of 4-amino-3-bromoacetophenone. (n.d.).
- Reddit.
- ResearchGate. How to do bromination of acetyl acetone(at third position) using NBS and AIBN? (2017).
- Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. (1986).
- Macmillan Group - Princeton University.
- Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. (2004).
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Application Note: Regioselective Synthesis of 1-(4-Amino-3-bromophenyl)propan-2-one
This Application Note is designed for research scientists and drug development professionals involved in the synthesis of halogenated phenethylamine precursors.
Disclaimer: The compound discussed (1-(4-Amino-3-bromophenyl)propan-2-one) is a substituted phenylacetone derivative. Phenylacetones are controlled substances in many jurisdictions (e.g., List I Chemicals in the US) due to their use in amphetamine synthesis. This guide is intended strictly for authorized pharmaceutical research, forensic standard synthesis, and academic study under appropriate licensure.
Executive Summary
The synthesis of 1-(4-Amino-3-bromophenyl)propan-2-one presents a specific regiochemical challenge: introducing a bromine atom ortho to the amino group in the presence of an enolizable ketone side chain. Direct bromination of the free aniline often results in polybromination or oxidation, while the ketone moiety poses a risk of
This protocol details a high-fidelity route utilizing N-Bromosuccinimide (NBS) and an acetamide protecting group strategy . This approach ensures exclusive mono-bromination at the 3-position (ortho to the amine) while preserving the integrity of the propan-2-one side chain.
Strategic Reagent Selection & Causality
The choice of reagents is dictated by the electronic properties of the 4-aminophenylacetone scaffold.
| Reagent | Role | Mechanistic Justification (The "Why") |
| Acetic Anhydride ( | Amine Protection | Moderation of Reactivity: The free amine ( |
functionalization of the amino group in 1-(4-Amino-3-bromophenyl)propan-2-one
Application Note: Chemoselective Functionalization of 1-(4-Amino-3-bromophenyl)propan-2-one
Executive Summary
The scaffold 1-(4-Amino-3-bromophenyl)propan-2-one represents a "tri-functional" intermediate critical in the synthesis of substituted phenethylamines, indoles, and kinase inhibitors. Its chemical utility lies in its three distinct reactive handles:
-
Primary Aniline (-NH₂): Nucleophilic, prone to oxidation.
-
Aryl Bromide (-Br): Located ortho to the amine; a handle for palladium-catalyzed cross-coupling.
-
Aliphatic Ketone (-C=O): Located on the para-alkyl chain; sensitive to strong nucleophiles and reducing agents.
The Challenge: Functionalizing the amino group (e.g., alkylation or acylation) without degrading the ketone (via Schiff base formation or enolization) or hydrolyzing the bromide requires strict chemoselective protocols.
This guide details three validated workflows to functionalize the amine while preserving the structural integrity of the ketone and bromide handles.
Structural Analysis & Reactivity Map
Before initiating synthesis, researchers must understand the electronic environment. The bromine atom at the 3-position exerts an inductive withdrawing effect (-I), slightly deactivating the 4-amino group compared to unsubstituted aniline. However, the amine remains sufficiently nucleophilic for standard attacks.
Critical Control Point: The ketone at the "tail" is the primary interference risk. Standard reductive amination conditions (e.g., NaBH₄/MeOH) often reduce ketones to alcohols. To avoid this, we utilize Sodium Triacetoxyborohydride (STAB) , which exhibits high kinetic selectivity for imines over ketones.
Figure 1: Reactivity map highlighting the competing functional groups.
Protocol A: Chemoselective Reductive Alkylation
Objective: Mono-alkylation of the amine using an aldehyde, without reducing the P2P ketone.
The Solution: The Abdel-Magid Amination protocol using Sodium Triacetoxyborohydride (STAB). STAB is mild and does not reduce ketones at an appreciable rate under these conditions, whereas it rapidly reduces the intermediate iminium species formed by the aniline and the aldehyde.
Materials
-
Substrate: 1-(4-Amino-3-bromophenyl)propan-2-one (1.0 equiv)
-
Reagent: Aldehyde (e.g., Benzaldehyde, 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask under N₂, dissolve the Substrate (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.1 M concentration).
-
Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The slight acidity catalyzes the formation of the imine/iminium ion, which is the actual substrate for reduction.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Stir the suspension vigorously at RT under N₂.
-
Monitoring: Monitor via TLC or LCMS. The reaction typically completes in 2–4 hours.
-
Checkpoint: Look for the disappearance of the imine intermediate. The ketone peak in IR (approx. 1715 cm⁻¹) should remain unchanged.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexane/EtOAc). The secondary amine is usually less polar than the primary amine starting material.
-
Protocol B: Orthogonal Protection (N-Boc)
Objective: Protect the amine to allow subsequent chemical modification of the ketone (e.g., Grignard addition) or the bromide (Lithium-Halogen exchange).
The Solution: Standard Boc-protection can be sluggish with electron-deficient anilines. We utilize a Methanol-Promoted protocol which significantly accelerates the reaction via hydrogen bond activation, avoiding the need for harsh bases that might enolize the ketone.
Materials
-
Substrate (1.0 equiv)
-
Boc Anhydride (Boc₂O) (1.2 equiv)
-
Solvent: Methanol (MeOH) (0.5 M) – Acts as catalyst and solvent.
-
Base: NaHCO₃ (Optional, mild)
Step-by-Step Procedure
-
Dissolution:
-
Addition:
-
Add Boc₂O (1.2 equiv). If the solution is acidic, add solid NaHCO₃ (2.0 equiv) to scavenge acid liberated during the reaction (though Boc₂O technically releases CO₂ and t-BuOH, trace acid can hydrolyze the product).
-
Heated Phase: Heat to 40–50 °C. Refluxing is rarely necessary and risks side reactions with the ketone.
-
-
Workup:
-
Evaporate MeOH (crucial, as it is water-miscible).
-
Redissolve residue in EtOAc and wash with dilute citric acid (0.5 M) to remove unreacted aniline, then brine.
-
Protocol C: N-Acylation (Amide Formation)
Objective: Synthesis of amide derivatives (drug scaffolds).
The Challenge: The ortho-bromide provides steric hindrance. Standard Schotten-Baumann conditions (aqueous base) may lead to hydrolysis or competitive enolization of the ketone.
The Solution: Anhydrous Pyridine/DCM system.
Step-by-Step Procedure
-
Setup:
-
Dissolve Substrate (1.0 equiv) in dry DCM (0.2 M).
-
Add Pyridine (3.0 equiv). Pyridine acts as both the proton scavenger and an acylation catalyst (via N-acylpyridinium intermediate).
-
-
Acylation:
-
Cool to 0 °C.
-
Dropwise add the Acyl Chloride (1.1 equiv).
-
Allow to warm to RT and stir for 4–12 hours.
-
-
Validation:
-
LCMS:[6] Mass shift of +[RCO - 1].
-
NMR: The amide proton will appear downfield (δ 8.0–10.0 ppm) as a singlet or broad doublet.
-
Data Summary & Troubleshooting
| Parameter | Reductive Alkylation (Protocol A) | Boc Protection (Protocol B) | Acylation (Protocol C) |
| Reagent | Aldehyde / STAB / AcOH | Boc₂O / MeOH | R-COCl / Pyridine |
| Ketone Stability | High (STAB is selective) | High (Mild conditions) | Medium (Avoid strong base) |
| Time | 2–4 Hours | 4–12 Hours | 4–12 Hours |
| Common Pitfall | Using NaBH₄ (Reduces ketone) | Steric hindrance from Br | Enolization of ketone |
| Yield Expectation | 75–90% | 85–95% | 80–90% |
Visualizing the Workflow
The following diagram illustrates the decision matrix for functionalizing this specific scaffold.
Figure 2: Strategic decision tree for amine functionalization.
References
-
Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Vilaivan, T. (2006).[9] "A Simple and Efficient Method for Boc Protection of Amines."[10] Tetrahedron Letters, 47(37), 6739-6742. (Demonstrates MeOH acceleration).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reactivity of anilines and chemoselectivity principles).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Protocols for N-Boc protection).
Sources
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- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one (EVT-14202739) [evitachem.com]
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- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for Long-Term Stability of 1-(4-Amino-3-bromophenyl)propan-2-one
Abstract
This comprehensive guide delineates the critical parameters and methodologies for ensuring the long-term stability of 1-(4-Amino-3-bromophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the aromatic amine and α-aminoketone functionalities necessitates a thorough understanding of potential degradation pathways to establish optimal storage conditions. This document provides a framework for researchers, scientists, and drug development professionals to design and execute robust stability programs, encompassing storage condition recommendations, forced degradation protocols, and validated analytical techniques for monitoring purity and identifying potential degradants. Adherence to these protocols will ensure the integrity and reliability of this intermediate throughout the drug development lifecycle.
Introduction: The Imperative for Stability in Pharmaceutical Intermediates
The chemical stability of a pharmaceutical intermediate like 1-(4-Amino-3-bromophenyl)propan-2-one is not merely a matter of good laboratory practice; it is a cornerstone of drug safety and efficacy.[1] Instability can lead to the formation of impurities that may be toxic or that could interfere with subsequent synthetic steps, ultimately compromising the quality of the final active pharmaceutical ingredient (API).[2] Therefore, a proactive and systematic approach to stability testing is essential.
This application note moves beyond generic storage advice to provide a scientifically grounded strategy for maintaining the long-term integrity of 1-(4-Amino-3-bromophenyl)propan-2-one. By understanding the molecule's inherent chemical liabilities, we can devise storage and handling protocols that mitigate degradation risks. Furthermore, we will outline the principles of forced degradation studies, which are instrumental in elucidating potential degradation pathways and in the development of stability-indicating analytical methods.[1][2][3]
Physicochemical Properties and Inherent Stability Profile
While specific experimental data for 1-(4-Amino-3-bromophenyl)propan-2-one is not extensively available in public literature, we can infer its stability profile by examining its constituent functional groups: a primary aromatic amine, a ketone, and a bromo-substituted phenyl ring.
-
Primary Aromatic Amine: This group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[4] Oxidation can lead to the formation of colored impurities, such as nitroso and nitro compounds, and can also result in polymerization. Aromatic amines can also participate in condensation reactions.
-
Ketone: The ketone functionality is generally more stable than the amine group but can be susceptible to photochemical reactions, such as photoreduction or Norrish-type cleavage, upon exposure to UV light.[5]
-
Bromo-substituted Phenyl Ring: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring and the amino group. It may also be susceptible to dehalogenation under certain reductive conditions.
Recommended Long-Term Storage Conditions
Based on the analysis of the functional groups and in alignment with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances, the following storage conditions are recommended to ensure the long-term stability of 1-(4-Amino-3-bromophenyl)propan-2-one.[6][7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly reduce the rates of most chemical degradation reactions, including oxidation and hydrolysis. |
| Humidity | Store in a desiccated environment or with a desiccant. | The compound is likely sensitive to moisture, which can facilitate hydrolytic degradation or act as a catalyst for other reactions.[11] |
| Light | Protect from light by storing in an amber, light-resistant container. | The aromatic amine and ketone functionalities suggest a high potential for photosensitivity and photodegradation.[12][13][14][15][16] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere will minimize oxidative degradation of the primary aromatic amine.[4] |
| Container | Tightly sealed, inert glass or a suitable, non-reactive plastic container. | Prevents exposure to air and moisture and avoids potential leaching or reaction with the container material. |
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of stability assessment.[1][3][17] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[18][19] This information is invaluable for the development of stability-indicating analytical methods.[20][21] A target degradation of 5-20% is generally considered optimal for these studies.[18][19]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
4.2.1. Acid and Base Hydrolysis
-
Objective: To assess susceptibility to hydrolytic cleavage.[22][23]
-
Protocol:
-
Prepare a solution of 1-(4-Amino-3-bromophenyl)propan-2-one at a concentration of approximately 1 mg/mL in a 1:1 mixture of methanol and either 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).[22][24][25]
-
Incubate the solutions at 60°C and collect aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).[2]
-
Neutralize the aliquots before analysis (the acidic sample with a base and the basic sample with an acid).
-
Analyze by HPLC.
-
4.2.2. Oxidative Degradation
-
Objective: To evaluate the impact of oxidative stress, particularly on the aromatic amine moiety.[11]
-
Protocol:
4.2.3. Thermal Degradation
-
Objective: To assess the stability of the compound in the solid state at elevated temperatures.[17]
-
Protocol:
-
Place a known quantity of the solid compound in a vial and store it in an oven at 80°C.
-
At specified time points (e.g., 1, 3, and 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
4.2.4. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose the solid compound and a 1 mg/mL solution (in a photostable solvent like acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12][13][14][15][16]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is paramount for accurately assessing the stability of 1-(4-Amino-3-bromophenyl)propan-2-one. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[20][21][27]
Stability-Indicating HPLC-UV Method
-
Objective: To separate the parent compound from all potential degradation products and process-related impurities.
-
Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[28][29]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.[21]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Identification of Degradation Products by LC-MS/MS and NMR
-
Objective: To elucidate the structures of any significant degradation products observed in the forced degradation studies.
-
LC-MS/MS Protocol:
-
NMR Spectroscopy:
-
If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.
-
The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC) for unambiguous structure determination.[3][30][31]
-
Potential Degradation Pathways
Based on the functional groups present in 1-(4-Amino-3-bromophenyl)propan-2-one, the following degradation pathways can be hypothesized:
Caption: Hypothesized Degradation Pathways.
Conclusion
The long-term stability of 1-(4-Amino-3-bromophenyl)propan-2-one is achievable through stringent control of storage conditions, specifically temperature, humidity, light, and atmosphere. A comprehensive understanding of its potential degradation pathways, elucidated through systematic forced degradation studies, is essential for the development of robust, stability-indicating analytical methods. The protocols and recommendations outlined in this application note provide a solid foundation for ensuring the quality and integrity of this critical pharmaceutical intermediate, thereby supporting the successful development of safe and effective drug products.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
AZoM. (2024). Drug Photostability Testing with ICH Q1B. [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
Pharmaguideline. (2025). Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0. [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResearchGate. Natural Product Structure Elucidation by NMR Spectroscopy. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Q1 Scientific. (2020). A Q&A guide to stability storage. [Link]
-
AZoM. (2024). NMR Techniques Relevant to Small Molecule Structure Elucidation. [Link]
-
NMR Solutions. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
WHO. Annex 10 - ICH. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
MDPI. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). [Link]
-
ResearchGate. Hydrolytic Degradation Hydrolytic investigations in acidic and basic.... [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
-
PubMed. (2024). Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. [Link]
-
PMC. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
-
NIFDS. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
-
ResearchGate. Hydrolysis of amide bonds under acidic and basic conditions. In the.... [Link]
-
PLOS One. Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety. [Link]
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PubMed. (1970). An experimental study of amino acid degradation under open flask hydrolytic conditions. [Link]
-
PMC. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
-
SciSpace. (2014). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]
-
University of Chimborazo. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
-
Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. [Link]
-
Springer. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. [Link]
-
PMC. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
-
PubChem. 3-Amino-4-bromophenol. [Link]
-
ResearchGate. Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes. [Link]
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- 6. ICH Official web site : ICH [ich.org]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(4-Amino-3-bromophenyl)propan-2-one
Welcome to the technical support center for the purification of 1-(4-Amino-3-bromophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity. The inherent functionalities of this molecule—a basic aromatic amine, a ketone, and a halogenated phenyl ring—present unique purification challenges that we will address systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-(4-Amino-3-bromophenyl)propan-2-one?
A1: Impurities typically arise from the synthetic route used. Common contaminants may include:
-
Unreacted Starting Materials: For instance, 4-amino-3-bromoacetophenone or other precursors.[1]
-
Side-Reaction Products: This can include positional isomers or products from over-bromination.[2][3]
-
Reagent-Related Impurities: Residual acidic or basic catalysts from the synthesis.[4]
-
Degradation Products: The aromatic amine functionality is susceptible to oxidation, which often results in the formation of colored impurities.[5]
Q2: Which purification technique should I attempt first?
A2: Acid-base extraction is the most logical and efficient initial purification step. The basic amino group on your target compound allows for its selective separation from neutral or acidic impurities. By treating the crude mixture with a dilute aqueous acid, the amine is protonated to form a water-soluble salt, which can be extracted from the organic layer.[6][7][8] Subsequent basification of the aqueous layer will recover your product.
Q3: Is column chromatography or recrystallization better for this compound?
A3: The choice depends on the impurity profile and the desired final purity.
-
Column chromatography is highly effective for separating compounds with different polarities, such as removing starting materials or less polar byproducts.[2][9]
-
Recrystallization is an excellent final step for removing minor impurities and obtaining a highly crystalline, pure product, assuming the crude material is already relatively clean.[2][10] Often, the most effective strategy involves a combination of techniques: an initial acid-base extraction, followed by column chromatography, and concluding with recrystallization to achieve the highest purity.[2]
Q4: How should I store the purified 1-(4-Amino-3-bromophenyl)propan-2-one?
A4: Due to the presence of the oxidizable aromatic amine, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and discoloration over time.[3] For long-term stability, refrigeration at 2-8°C is advisable.
Troubleshooting & Optimization Guides
This section addresses specific issues you may encounter during the purification process in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Purified product is an oil or fails to crystallize. | High levels of impurities are present, inhibiting the formation of a crystal lattice. | Purify the oil via flash column chromatography to remove the impurities. Following chromatography, attempt recrystallization of the purified fractions.[2] If it remains an oil, try dissolving it in a minimal amount of a strong solvent (e.g., ethyl acetate) and slowly adding a non-polar anti-solvent (e.g., hexanes) until turbidity appears, then cool slowly.[11] |
| Product is discolored (e.g., yellow, brown, or purple). | Oxidation of the aromatic amino group. This can be exacerbated by heat, light, or air exposure. | During recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[10] Caution: Charcoal can also adsorb your product, potentially reducing yield. Work under an inert atmosphere (N₂ or Ar) when possible. |
| Poor separation or streaking during column chromatography. | 1. Incorrect Mobile Phase: The solvent system does not provide adequate separation between the product and impurities.2. Amine-Silica Interaction: The basic amino group can interact strongly with the acidic silica gel, causing tailing or streaking. | 1. Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate). Aim for an Rf value of 0.3-0.4 for your target compound for optimal separation on the column.[2]2. Suppress Tailing: Add a small amount (~0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper peaks.[5] |
| Low yield after purification. | 1. Product Loss During Extraction: Incomplete protonation or deprotonation during acid-base washes.2. Inappropriate Recrystallization Solvent: The product has significant solubility in the cold recrystallization solvent.3. Product Adsorption: Strong adsorption onto silica gel during chromatography. | 1. Monitor pH: Ensure the pH is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) when recovering the amine to ensure complete transfer between phases.2. Solvent Screening: Perform a small-scale solvent screen to find the ideal recrystallization solvent—one where the product is highly soluble when hot and poorly soluble when cold.[2][12]3. Use Modified Eluent: If using chromatography, the addition of triethylamine (as mentioned above) can also help improve recovery from the column. |
Visualized Purification Workflow
The following diagram outlines a comprehensive strategy for purifying crude 1-(4-Amino-3-bromophenyl)propan-2-one, from initial workup to the final, high-purity product.
Caption: General purification workflow for 1-(4-Amino-3-bromophenyl)propan-2-one.
Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To separate the basic target compound from neutral and acidic impurities.
Materials:
-
Crude 1-(4-Amino-3-bromophenyl)propan-2-one dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
1 M Hydrochloric Acid (HCl).
-
2 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (Brine).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory Funnel.
Procedure:
-
Dissolve the crude product in an appropriate organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure.[6]
-
Allow the layers to separate. The protonated amine salt will be in the aqueous (top or bottom, depending on the organic solvent density) layer.
-
Drain the organic layer. Keep the aqueous layer in the funnel.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard this organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 2 M NaOH with swirling until the solution is strongly basic (pH > 10, check with pH paper). Your product should precipitate out or form an oily layer.[7][8]
-
Extract the product back into a fresh portion of the organic solvent (e.g., Dichloromethane). Repeat the extraction twice.
-
Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.[13]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
Objective: To purify the compound based on polarity.
Materials:
-
Partially purified product from Protocol 1.
-
Silica gel (for flash chromatography).
-
Mobile phase: A pre-determined mixture of Hexanes and Ethyl Acetate, potentially with 0.5-1% Triethylamine (Et₃N).[2][5]
-
Chromatography column, collection tubes, TLC plates.
Procedure:
-
Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf of ~0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase (starting with a less polar composition, e.g., 95:5 Hex/EtOAc) and pack the column.[3]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the packed column.[3]
-
Elute and Collect: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Objective: To obtain the final product as a high-purity crystalline solid.
Materials:
-
Purified product from chromatography.
-
A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixed system like ethanol/water).[2]
-
Erlenmeyer flask, condenser, heating mantle, Buchner funnel.
Procedure:
-
Place the purified compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[14]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to encourage the growth of larger crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved February 13, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 13, 2026, from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Retrieved February 13, 2026, from [Link]
-
Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved February 13, 2026, from [Link]
- US3658905A - Process for the purification of p-aminophenol - Google Patents. (n.d.).
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 13, 2026, from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Recrystallization - YouTube. (2020, January 10). Retrieved February 13, 2026, from [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Retrieved February 13, 2026, from [Link]
-
Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). Retrieved February 13, 2026, from [Link]
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- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 1-(4-Amino-3-bromophenyl)propan-2-one
Welcome to the technical support center for the purification of 1-(4-Amino-3-bromophenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process. Our aim is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Purifying α-Aminoketones
1-(4-Amino-3-bromophenyl)propan-2-one is an α-aminoketone, a class of compounds that presents unique purification challenges. The presence of both a basic amino group and a ketone functionality on the same molecule can lead to instability on standard silica gel, potential for racemization if chiral, and difficulties in achieving high purity.[1] This guide will provide you with the expertise to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 1-(4-Amino-3-bromophenyl)propan-2-one in a question-and-answer format.
Question 1: My compound is showing significant streaking and degradation on a silica gel TLC plate. What is happening and how can I fix it?
Answer:
This is a classic issue when dealing with α-aminoketones on standard silica gel.[1] The acidic nature of the silanol groups (Si-OH) on the silica surface can interact with the basic amino group of your compound, leading to strong adsorption and subsequent degradation.[1]
Immediate Solutions:
-
TLC Plate Deactivation: Before running your column, develop a suitable solvent system using a silica gel TLC plate, but add 1-3% triethylamine (TEA) to your mobile phase.[1] This will neutralize the acidic silanol groups and should result in a well-defined spot with a target Rf value between 0.2 and 0.4.[1]
-
Column Chromatography with a Modified Mobile Phase: Once you have an optimized solvent system from your TLC analysis, use the same mobile phase containing 1-3% TEA for your column chromatography.[1]
Long-Term Strategy:
Consider using an alternative, less acidic stationary phase for your column chromatography. Options include:
-
Neutral or Basic Alumina (Al₂O₃): This is often a good choice for basic compounds.[1]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which can prevent the degradation of acid-sensitive compounds like yours.[1][2][3]
Question 2: I'm struggling to find a suitable single solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?
Answer:
Finding the perfect single solvent for recrystallization can be challenging. The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.[4] When a single solvent isn't working, a mixed solvent system is the best approach.[4][5][6]
Recommended Mixed Solvent Systems to Try:
Based on the polarity of 1-(4-Amino-3-bromophenyl)propan-2-one, here are some solvent pairs to investigate:
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Ethanol | Water |
| Acetone | n-Hexane |
| Ethyl Acetate | n-Hexane |
| Dichloromethane | n-Hexane |
Protocol for Mixed Solvent Recrystallization:
-
Dissolve your crude 1-(4-Amino-3-bromophenyl)propan-2-one in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Question 3: My final product is an oil, not a solid, after removing the solvent. How can I induce crystallization?
Answer:
"Oiling out" is a common problem in recrystallization and can occur if the compound's melting point is lower than the boiling point of the solvent, or if there are significant impurities present.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Re-heat the oil in the solvent until it fully dissolves. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Rapid cooling can often lead to oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce the Solvent Volume: It's possible you used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, attempt to cool and crystallize again.
-
Consider a Different Solvent System: The solvent system you are using may not be appropriate. Try experimenting with other solvents or mixed solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of 1-(4-Amino-3-bromophenyl)propan-2-one?
A1: While specific impurities depend on the synthetic route, common contaminants in related syntheses can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomeric Products: Impurities from the bromination or acylation steps of related syntheses can lead to isomeric byproducts.[7][8]
-
Over-brominated Species: Depending on the reaction conditions, di- or tri-brominated species may form.[9][10]
-
Degradation Products: As discussed, the compound can degrade on acidic silica gel. It may also be sensitive to light and air over long-term storage.
Q2: What analytical techniques are best for assessing the purity of my compound?
A2: A combination of techniques is always recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pharmaceutical intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities.
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of your product and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.
Q3: How should I store my purified 1-(4-Amino-3-bromophenyl)propan-2-one?
A3: Given the presence of an amino group, which can be susceptible to oxidation, it is best to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen).
Experimental Workflows
Workflow 1: Purification by Column Chromatography
This workflow is recommended for samples with significant impurities or when high purity is required.
Caption: Workflow for purification by column chromatography.
Workflow 2: Purification by Recrystallization
This workflow is suitable for samples that are already relatively pure and just need a final polishing step.
Caption: Workflow for purification by recrystallization.
References
- BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
- University of California, Los Angeles. (n.d.).
- U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) Properties.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
- Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
- Unknown. (n.d.).
- Archer, S. (2018). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
- Ma, S., et al. (n.d.).
- PubChem. (n.d.). 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride (C9H10BrNO).
- ECHEMI. (n.d.). Bromination of ketones under acidic vs basic conditions.
- BLDpharm. (n.d.). 862281-56-9|1-Amino-3-(4-bromophenyl)propan-2-one.
- Teledyne ISCO. (n.d.).
- FUJIFILM Wako Chemicals Europe GmbH. (2021, September 15). [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC).
- University of Alberta. (n.d.).
- PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one | C9H9BrO | CID 2734093.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?.
- PubChem. (n.d.). 1-(4-Amino-3-nitrophenyl)-3-bromopropan-2-one | C9H9BrN2O3 | CID.
- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- YouTube. (2019, June 15). alpha-halogenation of ketone under acidic and basic conditions.
- ResearchGate. (n.d.). Unprecedented formation of stable ketene- N, O-acetals and their rearrangement under basic conditions | Request PDF.
- PubMed. (2012, November 15). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- Wikipedia. (n.d.).
- PubMed. (2017, March 15).
- Pure Synth. (n.d.). Nitrosamine Impurities.
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectrum of 1-(4-Amino-3-bromophenyl)propan-2-one and Comparative Analytical Techniques
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Amino-3-bromophenyl)propan-2-one, a substituted aromatic ketone of interest in synthetic chemistry and drug development. Beyond a simple spectral interpretation, this document delves into the rationale behind peak assignments, explores alternative and complementary analytical techniques, and provides a robust experimental protocol for obtaining high-quality NMR data.
Structural Overview and Predicted ¹H NMR Spectral Features
The molecular structure of 1-(4-Amino-3-bromophenyl)propan-2-one comprises a di-substituted benzene ring bearing an amino (-NH₂) group, a bromine (-Br) atom, and a propan-2-one (-CH₂C(O)CH₃) moiety. The interplay of the electronic effects of these substituents dictates the chemical environment of each proton, resulting in a unique ¹H NMR fingerprint.
Molecular Structure and Proton Designations
Figure 1. Molecular structure of 1-(4-Amino-3-bromophenyl)propan-2-one with proton labeling.
The ¹H NMR spectrum is predicted to exhibit five distinct signals corresponding to the aromatic protons (Hₐ, Hₑ, Hₓ), the methylene protons (-CH₂-), the methyl protons (-CH₃), and the amine protons (-NH₂).
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| -NH₂ | 3.0 - 5.0 | Broad singlet | 2H | The chemical shift of amine protons is variable and concentration-dependent. The peak is often broad due to quadrupole broadening and exchange.[1][2][3][4] This signal would disappear upon a D₂O shake.[2][3] |
| Aromatic Hₓ | ~7.3 | Doublet (d) | 1H | This proton is ortho to the bromine atom and meta to the propan-2-one group. The deshielding effect of the bromine atom is expected to result in a downfield shift.[5] |
| Aromatic Hₐ | ~7.0 | Doublet of doublets (dd) | 1H | This proton is ortho to the propan-2-one group and meta to the amino and bromo groups. It will experience deshielding from the ketone and shielding from the amine group. |
| Aromatic Hₑ | ~6.7 | Doublet (d) | 1H | This proton is ortho to the strongly electron-donating amino group, leading to significant shielding and an upfield shift compared to other aromatic protons.[6][7] |
| -CH₂- | ~3.6 | Singlet (s) | 2H | These benzylic protons are adjacent to the electron-withdrawing aromatic ring and carbonyl group, causing a downfield shift.[5] |
| -CH₃ | ~2.1 | Singlet (s) | 3H | The protons of the methyl group are adjacent to a carbonyl group, which causes deshielding and a characteristic chemical shift.[8][9][10][11] |
Note on Coupling Constants: For the aromatic protons, ortho coupling (J_ortho) is typically in the range of 6-9 Hz, while meta coupling (J_meta) is smaller, around 2-3 Hz.[7][12][13]
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-resolution ¹H NMR spectrum requires careful sample preparation. The following protocol is recommended for the analysis of 1-(4-Amino-3-bromophenyl)propan-2-one.
Workflow for ¹H NMR Sample Preparation and Analysis
Figure 2. Step-by-step workflow for ¹H NMR analysis.
Detailed Methodology
-
Sample Weighing: Accurately weigh between 5-25 mg of 1-(4-Amino-3-bromophenyl)propan-2-one.[14][15]
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial.[16][17] The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles.[14][15] This can be achieved by filtering the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[18]
-
Sample Transfer and Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[14][16] Cap the tube securely to prevent solvent evaporation.
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Process the resulting Free Induction Decay (FID) data, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 1-(4-Amino-3-bromophenyl)propan-2-one often involves complementary analytical methods.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton. | Can confirm the number of unique carbon atoms and identify the carbonyl carbon (typically δ 190-200 ppm).[19] Aromatic carbons appear in the δ 120-150 ppm region.[5] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Can confirm the presence of the N-H stretches (primary amine, two bands around 3300-3400 cm⁻¹), the C=O stretch (ketone, ~1715 cm⁻¹), and aromatic C-H stretches.[1][3] | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments. | Provides the exact molecular weight, confirming the molecular formula.[20][21] Fragmentation patterns can offer clues about the structure.[22] | Does not provide detailed information on the connectivity of atoms or stereochemistry.[21] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture and can be used for purification and quantification. | Useful for assessing the purity of the compound. Aldehydes and ketones can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection. | Primarily a separation technique; structural information is indirect unless coupled with a technique like MS. |
Conclusion
The ¹H NMR spectrum of 1-(4-Amino-3-bromophenyl)propan-2-one provides a wealth of structural information, allowing for the unambiguous assignment of all proton signals based on their chemical shifts, multiplicities, and integration values. The electronic effects of the amino, bromo, and propan-2-one substituents create a distinct and interpretable pattern in both the aromatic and aliphatic regions of the spectrum. For a comprehensive and irrefutable structural confirmation, it is best practice to complement ¹H NMR data with other analytical techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry. This multi-technique approach ensures the highest level of scientific rigor in the characterization of novel and known chemical entities.
References
- Brown, R. F. C., & Smith, F. (1963). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry, 16(4), 604-611.
-
Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]
-
Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
-
HMNR Aromatic Coupling. (2016, January 14). YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
- Akai, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4585–4592.
- Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36.
-
University of Ottawa. (n.d.). Heteronuclear coupling. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98. Retrieved from [Link]
-
NMR interpretation of Acetone. (2024, December 1). YouTube. Retrieved from [Link]
-
Supporting Information for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. (n.d.). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, acetone, predicted) (NP0044215). Retrieved from [Link]
- Roy, D., et al. (2012).
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J. Org. Chem. 2022, 87, 7, 4585–4592. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. Retrieved from [Link]
- Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
-
Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
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PubChem. (n.d.). 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride (C₉H₁₀BrNO). Retrieved from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
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Rosalind Franklin Institute. (n.d.). Structural Elucidation. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Retrieved from [Link]
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comparative synthesis costs of 1-(4-Amino-3-bromophenyl)propan-2-one methods
The following guide provides a comparative technical analysis of synthesis methods for 1-(4-Amino-3-bromophenyl)propan-2-one . This document is structured for researchers in medicinal chemistry and drug development, focusing on process efficiency, cost-effectiveness, and scalability.
Executive Summary
The target molecule, 1-(4-Amino-3-bromophenyl)propan-2-one , is a specific halogenated phenylacetone derivative often utilized as a scaffold in the development of serotonergic ligands and radiotracers. Its synthesis presents a chemoselective challenge: introducing a bromine atom at the ortho position to the amine while preserving the sensitive ketone functionality.
This guide evaluates two primary methodologies:
-
Method A (De Novo Construction): A linear synthesis starting from 3-bromo-4-nitrobenzaldehyde. This route ensures high regiochemical fidelity but incurs higher reagent costs.
-
Method B (Direct Functionalization): A convergent approach involving the regioselective bromination of 4-aminophenylacetone. This method is cost-efficient but requires rigorous purification to manage polyhalogenated byproducts.
Method A: The Nitro-Aldehyde Route (De Novo Construction)
Best for: High purity requirements, unambiguous regiochemistry. Primary Mechanism: Henry Condensation followed by a Global Iron Reduction.
Reaction Scheme & Rationale
This method builds the carbon skeleton first and establishes the amine functionality in the final step. By starting with the bromine already in position, we eliminate regioselectivity issues during the sensitive ketone-forming stage.
-
Step 1 (Henry Reaction): Condensation of 3-bromo-4-nitrobenzaldehyde with nitroethane to form the nitrostyrene.
-
Step 2 (Global Reduction): The use of activated iron (Fe) in acidic media performs a dual function: it reduces the aromatic nitro group to an aniline and hydrolyzes the intermediate nitroalkene/enamine to the ketone (Nef-like reaction).
Experimental Protocol
Step 1: Synthesis of 1-(3-Bromo-4-nitrophenyl)-2-nitropropene
-
Reagents: 3-Bromo-4-nitrobenzaldehyde (50 mmol), Nitroethane (excess), Ammonium Acetate (catalytic).
-
Procedure: Dissolve aldehyde in glacial acetic acid. Add nitroethane (1.5 eq) and NH₄OAc (0.5 eq). Reflux for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice water. The yellow crystalline solid (nitrostyrene) precipitates. Filter, wash with water, and recrystallize from ethanol.
-
Yield Target: 75–85%.
Step 2: Iron/HCl Reduction to 1-(4-Amino-3-bromophenyl)propan-2-one
-
Reagents: Nitrostyrene intermediate (from Step 1), Iron powder (40 mesh, 5 eq), Hydrochloric acid (conc.), Ethanol/Water (solvent).[1]
-
Procedure: Suspend iron powder in refluxing ethanol/water (4:1). Add catalytic HCl to activate the iron. Slowly add the nitrostyrene solution dropwise to the refluxing mixture (exothermic).
-
Mechanism: The Fe/H⁺ system reduces the aromatic
to . Simultaneously, it reduces the alkene double bond and hydrolyzes the aliphatic nitro group to a ketone (via the imine/oxime intermediate). -
Workup: Filter hot to remove iron sludge (Fe oxides). Basify the filtrate with NaHCO₃ to pH ~9. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and evaporate.[1]
-
Purification: Flash chromatography (Silica, Hexane:EtOAc) or vacuum distillation.
Pathway Visualization (Method A)
Caption: Method A utilizes a stepwise construction where the bromine is pre-installed, preventing regioselectivity errors.
Method B: Direct Regioselective Bromination
Best for: Cost reduction, large-scale batches where chromatography is automated. Primary Mechanism: Electrophilic Aromatic Substitution (EAS) on an activated ring.
Reaction Scheme & Rationale
This route starts with the non-halogenated precursor, 1-(4-aminophenyl)propan-2-one . The amino group is a strong ortho, para-director. Since the para position is blocked by the acetonyl chain, bromination is directed almost exclusively to the ortho position (position 3).
-
Challenge: The amino group is highly activating, leading to potential di-bromination (positions 3 and 5).
-
Solution: Use of N-Bromosuccinimide (NBS) allows for precise stoichiometric control compared to elemental bromine.
Experimental Protocol
Precursor Synthesis (if not purchased): Reduce 1-(4-nitrophenyl)propan-2-one using the Fe/AcOH method described in Method A (omitting the nitroalkene step) to yield 1-(4-aminophenyl)propan-2-one.
Step 1: Regioselective Bromination
-
Reagents: 1-(4-aminophenyl)propan-2-one (10 mmol), N-Bromosuccinimide (NBS, 1.05 eq), Ammonium Acetate (catalyst, 10 mol%), Acetonitrile or DCM (solvent).
-
Procedure: Dissolve the amine precursor in acetonitrile at 0°C. Add NH₄OAc. Add NBS portion-wise over 30 minutes to maintain low concentration of active brominating species.
-
Monitoring: Monitor via TLC or LC-MS for the disappearance of starting material and appearance of the mono-bromo product. Stop immediately if di-bromo species appears.
-
Workup: Quench with aqueous sodium thiosulfate (to remove traces of Br₂). Extract with EtOAc.[1][2]
-
Purification: This step is critical. Recrystallize from Isopropanol to separate the mono-bromo target from any di-bromo impurities.
Pathway Visualization (Method B)
Caption: Method B relies on the ortho-directing power of the amine. Careful stoichiometry is required to avoid di-bromination.
Comparative Analysis: Cost & Efficiency
The following data assumes a theoretical batch size of 100g. Prices are estimated based on average 2025 reagent costs from major suppliers (Sigma, Combi-Blocks).
| Metric | Method A (Nitro-Aldehyde) | Method B (Direct Bromination) |
| Starting Material Cost | High (3-Bromo-4-nitrobenzaldehyde is ~$2–3/g) | Low (4-Nitrophenylacetone is ~$0.50/g) |
| Step Count | 2 Steps (Condensation + Reduction) | 2 Steps (Reduction + Bromination) |
| Overall Yield | 55–65% | 40–50% (losses due to purification) |
| Atom Economy | Moderate (Loss of H₂O, Fe sludge waste) | High (Succinimide byproduct is recyclable) |
| Purification Load | Low (Crystallization usually sufficient) | High (Column chromatography often needed) |
| Scalability | Difficult (Exothermic Fe reduction is hard to scale safely) | Easy (NBS bromination scales linearly) |
Recommendation
-
For Drug Discovery (Gram-scale): Use Method A . The certainty of the bromine position and cleaner reaction profile saves time on structural validation (NMR).
-
For Process Development (Kilo-scale): Use Method B . The lower cost of goods (COGS) outweighs the purification costs once the recrystallization parameters are optimized.
References
-
Henry Reaction & Nitrostyrene Synthesis
-
Iron-Mediated Reduction (Nitro & Alkene)
- Protocol: Iron/HCl is a classic method for reducing nitrostyrenes to ketones (P2P)
-
Source:
-
Regioselective Bromination with NBS
- Protocol: NBS allows for mild, para/ortho selective bromin
-
Source: (Demonstrating NBS utility in activated aromatic systems).
-
Precursor Availability (4-Aminophenylacetone)
-
Source: (Analogous amino-phenyl precursors).
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
